HCA2 Receptor Binding Affinity
6-Pyrrolidin-1-yl-nicotinic acid demonstrates high-affinity binding to recombinant human HCA2 (hydroxycarboxylic acid receptor 2, also known as GPR109A) with an IC₅₀ of 21 nM in a radioligand displacement assay using [5,6-³H]-nicotinic acid as the tracer [1]. In the same assay system, an alternative 6-substituted pyrrolidinyl nicotinic acid analog (BDBM50022066 / CHEMBL3299113) exhibited an IC₅₀ of 327 nM, representing a 15.6-fold lower affinity [2]. The assay was conducted using recombinant human HCA2 expressed in Flp-IN HEK cell membranes, with 2-hour incubation followed by microbeta counting [1].
| Evidence Dimension | HCA2 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 21 nM |
| Comparator Or Baseline | Alternative 6-substituted pyrrolidinyl nicotinic acid analog (BDBM50022066 / CHEMBL3299113): 327 nM |
| Quantified Difference | 15.6-fold higher affinity (21 nM vs 327 nM) |
| Conditions | Recombinant human HCA2 receptor expressed in Flp-IN HEK cell membranes; displacement of [5,6-³H]-nicotinic acid; 2 hr incubation; microbeta counting detection |
Why This Matters
This 15.6-fold affinity advantage directly informs target engagement potential, making 6-pyrrolidin-1-yl-nicotinic acid the clearly preferred scaffold for HCA2-targeted assay development or lead optimization campaigns.
- [1] BindingDB. BDBM50268988 (CHEMBL3589836). Affinity Data: IC₅₀ = 21 nM for human HCA2 receptor. View Source
- [2] BindingDB. BDBM50022066 (CHEMBL3299113). Affinity Data: IC₅₀ = 327 nM for human HCA2 receptor. View Source
